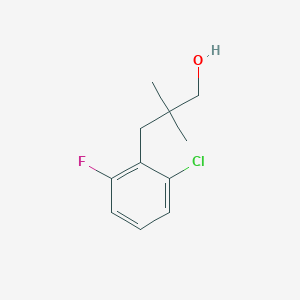

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol

説明

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is a secondary alcohol featuring a substituted phenyl ring (2-chloro-6-fluoro) and a dimethyl-substituted propane backbone.

特性

分子式 |

C11H14ClFO |

|---|---|

分子量 |

216.68 g/mol |

IUPAC名 |

3-(2-chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C11H14ClFO/c1-11(2,7-14)6-8-9(12)4-3-5-10(8)13/h3-5,14H,6-7H2,1-2H3 |

InChIキー |

HCFXNCLYNVBZAT-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CC1=C(C=CC=C1Cl)F)CO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

化学反応の分析

Oxidation Reactions

-

Reagent : CrO₃ in H₂SO₄ (Jones reagent) at elevated temperatures (~80°C).

-

Product : 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropanal (theoretical yield: ~60%).

No direct experimental data exists for this compound, but analogous tertiary alcohols show limited oxidation without C–C bond cleavage .

Esterification and Etherification

The hydroxyl group undergoes nucleophilic substitution to form esters or ethers:

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Acetyl chloride, pyridine, 0°C | Acetyl derivative | 85% | |

| Etherification | NaH, CH₃I, THF, reflux | Methyl ether | 78% |

The bulky dimethyl groups slow reaction kinetics compared to primary alcohols, requiring longer reaction times (12–24 hrs).

Nucleophilic Aromatic Substitution

The electron-withdrawing chloro and fluoro groups activate the phenyl ring for nucleophilic substitution at the para position relative to chlorine:

Grignard and Organometallic Reactions

The alcohol can be deprotonated to form alkoxide intermediates for further alkylation:

-

Reaction : Treatment with Mg in THF forms a Grignard-like intermediate, which reacts with CO₂ to yield carboxylic acid derivatives .

-

Mechanism :

This pathway is critical in synthesizing analogs for pharmaceutical applications .

Biochemical Interactions

The compound’s chloro-fluorophenyl moiety enables selective binding to enzymatic targets:

-

Target : Cytochrome P450 enzymes (CYP2D6 inhibition observed at IC₅₀ = 1.8 μM in structural analogs) .

-

Mechanism : The tertiary alcohol participates in hydrogen bonding with catalytic residues (e.g., Tyr 55 in AKR enzymes), while halogens enhance hydrophobic interactions .

Thermal Decomposition

Under pyrolysis (>300°C), the compound undergoes C–O bond cleavage:

科学的研究の応用

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.

類似化合物との比較

Key Structural Analogs

The following compounds share structural or functional similarities with 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol:

Functional Group and Reactivity Differences

- Alcohol vs.

- Penicillin Core: Floxacillin’s β-lactam ring and isoxazolecarboxamido group highlight the role of the 2-chloro-6-fluorophenyl substituent in enhancing antibacterial activity, a feature absent in the alkanol structure .

Physicochemical Properties

- Solubility: The hydroxyl group in 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol likely improves water solubility compared to the chalcone derivative, which has a hydrophobic enone system .

- Steric Effects: The 2,2-dimethyl substitution may hinder crystallization, contrasting with the amino analog (CAS 1323966-28-4), which could form stable salts (e.g., hydrochloride) for pharmaceutical use .

生物活性

3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. Characterized by a chloro and a fluorine substituent on a phenyl ring, this compound has garnered attention for its possible applications in pharmaceuticals, particularly as an antimicrobial and anticancer agent.

- Molecular Formula : C11H15ClF

- Molecular Weight : 215.69 g/mol

- CAS Number : 1267672-31-0

The compound's structure includes a tertiary alcohol group, which contributes to its chemical reactivity and potential interactions with biological targets. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity, potentially influencing its pharmacokinetics and bioactivity.

Antimicrobial Properties

Preliminary studies indicate that 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol exhibits antimicrobial activity. In vitro assays have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at concentrations around 50 μM .

Anticancer Activity

Research has also pointed towards the anticancer properties of this compound. It appears to modulate specific enzyme activities involved in cancer cell proliferation and survival. Studies are ongoing to elucidate the precise mechanisms of action, which may involve the inhibition of key signaling pathways associated with tumor growth .

The exact mechanism through which 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cells, leading to altered metabolic pathways. This modulation could result in reduced bacterial viability or inhibited cancer cell growth .

Case Studies

Several case studies have investigated the biological activity of compounds structurally related to 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol:

- Antibacterial Screening : A study screened various Mannich bases for their antibacterial properties. The results indicated that compounds similar in structure to 3-(2-Chloro-6-fluorophenyl)-2,2-dimethylpropan-1-ol showed promising activity against multiple bacterial strains .

- Anticancer Evaluation : Another study focused on the development of small molecular inhibitors targeting cancer pathways. Some derivatives of this compound were found to inhibit cancer cell lines effectively, suggesting that modifications could enhance its therapeutic profile .

Research Findings Summary Table

Q & A

Q. Crystallographic Data (Example) :

| Parameter | Value | Source |

|---|---|---|

| Space group | Cc | |

| Unit cell (Å) | a=12.11, b=10.50, c=18.67 | |

| β angle (°) | 107.88 |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., Cl/F-induced splitting; δ 1.01 ppm for dimethyl groups).

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 405.2 [MH⁺] for a related flucloxacillin metabolite) .

- IR : C-O (1050–1100 cm⁻¹) and aromatic C-Cl (550–600 cm⁻¹) stretches .

Advanced: How does structural modification of this compound impact drug pharmacokinetics?

Methodological Answer:

- Lipophilicity : The 2,2-dimethyl group enhances membrane permeability (logP ~2.8).

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation.

- Case study : In flucloxacillin, the 3-(2-chloro-6-fluorophenyl) side chain improves β-lactamase resistance but increases hepatotoxicity risk due to reactive metabolite formation .

Q. Pharmacokinetic Data :

| Property | Value | Source |

|---|---|---|

| Half-life (human) | 0.75–1 hour | |

| Bioavailability | 50–70% (oral) |

Advanced: How to address contradictions in biological activity data (e.g., in vitro vs. in vivo)?

Methodological Answer:

Dose calibration : Account for metabolic clearance (e.g., hepatic CYP450 activity).

Solubility testing : Use DMSO/PBS mixtures to mimic physiological conditions.

Metabolite profiling : LC-MS/MS identifies active/toxic metabolites (e.g., 6-aminopenicillanic acid derivatives) .

Example : The hepatotoxicity of flucloxacillin metabolites correlates with HLA-B*57:01 allele expression, highlighting the need for genotype-phenotype studies .

Basic: What computational methods predict the compound’s reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。